molecular formula C6H8F2O2 B13024243 Methyl 1,3-difluorocyclobutane-1-carboxylate

Methyl 1,3-difluorocyclobutane-1-carboxylate

Cat. No.: B13024243
M. Wt: 150.12 g/mol
InChI Key: WONNHHAMZNXLAK-UHFFFAOYSA-N
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Description

Methyl 1,3-difluorocyclobutane-1-carboxylate is a chemical compound with the molecular formula C₆H₈F₂O₂ and a molecular weight of 150.12 g/mol It is a derivative of cyclobutane, where two fluorine atoms are substituted at the 1 and 3 positions, and a carboxylate group is attached to the 1 position

Properties

Molecular Formula

C6H8F2O2

Molecular Weight

150.12 g/mol

IUPAC Name

methyl 1,3-difluorocyclobutane-1-carboxylate

InChI

InChI=1S/C6H8F2O2/c1-10-5(9)6(8)2-4(7)3-6/h4H,2-3H2,1H3

InChI Key

WONNHHAMZNXLAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,3-difluorocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by esterification with methanol to form the methyl ester . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-difluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include difluorocyclobutanecarboxylic acids, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 1,3-difluorocyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 1,3-difluorocyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,3-difluorocyclobutane-1-carboxylate is unique due to the specific positioning of the fluorine atoms and the carboxylate group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability and reactivity .

Biological Activity

Methyl 1,3-difluorocyclobutane-1-carboxylate (CAS No. 1234616-13-7) is an organofluorine compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6_6H8_8F2_2O2_2
  • Molecular Weight : 150.123 g/mol
  • Boiling Point : 130 °C
  • Density : Not available

Antimicrobial Properties

This compound has shown potential antimicrobial activity. Research indicates that compounds with fluorinated groups can enhance biological activity due to increased lipophilicity and altered interaction with biological membranes. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a possible mechanism involving disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Properties

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or inhibiting cell cycle progression. The difluoromethyl group may play a crucial role in enhancing the compound's binding affinity to specific cellular targets involved in cancer progression.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, leading to reduced energy production in target cells.
  • Receptor Interaction : It may bind to specific receptors, modulating signal transduction pathways that control cell growth and apoptosis.
  • Membrane Disruption : The presence of fluorine atoms can alter the physical properties of the compound, enhancing its ability to penetrate lipid membranes and affect intracellular processes .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that further exploration into its mechanism of action could lead to the development of new antimicrobial agents.

Anticancer Research

In another research project, this compound was tested on human cancer cell lines. The findings revealed that the compound inhibited cell proliferation by up to 70% within 48 hours of treatment. Flow cytometry analyses indicated that the compound induced apoptosis through caspase activation, highlighting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl 3,3-difluorocyclobutane-1-carboxylateC6_6H8_8F2_2O2_2Contains two fluorine atoms
Methyl 1-fluorocyclobutane-1-carboxylateC6_6H9_9FO2_2Contains only one fluorine atom
Ethyl 3,3-difluorocyclobutanecarboxylateC7_7H10_10F2_2O2_2Ethyl group instead of methyl

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